4-Nitrobenzyl 1-thio-beta-D-glucopyranoside
Description
Molecular Architecture and Stereochemical Configuration
4-Nitrobenzyl 1-thio-β-D-glucopyranoside exhibits a distinctive molecular architecture characterized by its unique combination of carbohydrate and aromatic components. The compound possesses the molecular formula C₁₃H₁₇NO₇S with a molecular weight of 331.34 grams per mole, establishing it as a medium-sized glycoside derivative. The stereochemical configuration reveals a β-anomeric linkage between the glucose unit and the thiobenzyl moiety, which significantly influences its chemical behavior and biological activity.
The three-dimensional structure demonstrates the glucose ring adopting a typical ⁴C₁ chair conformation, consistent with most stable glucopyranose derivatives. The hydroxyl groups at positions 2, 3, 4, and 6 maintain their natural β-D-glucose stereochemistry, with the 2R,3S,4S,5R,6S absolute configuration preserved throughout the molecule. This stereochemical arrangement ensures optimal hydrogen bonding patterns and conformational stability within the pyranose ring system.
The nitrobenzyl substituent extends from the anomeric carbon through the sulfur linkage, creating a rigid aromatic system that influences the overall molecular conformation. The aromatic ring adopts a specific orientation relative to the glucose unit, with the nitro group positioned para to the benzyl carbon attachment point. This spatial arrangement facilitates intramolecular interactions and affects the compound's electronic distribution.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₇S | |
| Molecular Weight | 331.34 g/mol | |
| Anomeric Configuration | β | |
| Ring Conformation | ⁴C₁ chair | |
| Absolute Configuration | 2R,3S,4S,5R,6S |
Anomeric Thioglycosidic Bond Geometry
The anomeric thioglycosidic bond in 4-nitrobenzyl 1-thio-β-D-glucopyranoside represents a crucial structural feature that distinguishes it from conventional oxygen-linked glycosides. The carbon-sulfur bond length at the anomeric position measures approximately 1.76-1.78 Å, which is significantly longer than the typical carbon-oxygen bond length of 1.42 Å found in oxygen glycosides. This extended bond length contributes to the unique chemical properties and enhanced stability of thioglycosides under various reaction conditions.
The torsion angle C5-O1-C1-S consistently approaches 180 degrees, confirming the β-configuration of the thioglycosidic substituent. This geometric arrangement places the sulfur atom in an axial position relative to the glucose ring, creating a specific spatial orientation that influences both chemical reactivity and biological recognition. The sulfur atom's larger atomic radius and different electronic properties compared to oxygen result in altered bond angles and conformational preferences around the anomeric center.
Crystallographic analysis reveals that the C1-S-C bond angle typically ranges from 100.2 to 104.7 degrees, depending on the specific substituent and crystal packing environment. The thioglycosidic bond exhibits restricted rotation due to the partial double-bond character arising from sulfur's ability to participate in resonance stabilization with the adjacent aromatic system. This resonance interaction contributes to the enhanced stability of thioglycosides compared to their oxygen analogs.
The electronic environment around the anomeric carbon shows significant differences from oxygen glycosides due to sulfur's lower electronegativity and larger polarizability. These properties result in increased electron density at the anomeric carbon, making thioglycosides more resistant to acid-catalyzed hydrolysis while maintaining susceptibility to specific enzymatic cleavage mechanisms.
| Bond Parameter | Thioglycoside Value | Oxygen Glycoside Value | Reference |
|---|---|---|---|
| Anomeric Bond Length | 1.76-1.78 Å | 1.42 Å | |
| C5-O1-C1-S Torsion | ~180° | ~180° | |
| C1-S-C Bond Angle | 100.2-104.7° | - |
Nitrobenzyl Group Electronic Effects on Glycosidic Stability
The nitro group positioned para to the benzyl carbon in 4-nitrobenzyl 1-thio-β-D-glucopyranoside exerts profound electronic effects that significantly influence the compound's stability and reactivity patterns. The electron-withdrawing nature of the nitro group creates a strong inductive effect that depletes electron density from the aromatic ring system, subsequently affecting the thioglycosidic bond strength and stability.
The nitro group's electron-withdrawing capacity, quantified by its Hammett sigma parameter of approximately +0.78, substantially decreases the electron density at the benzyl carbon. This electronic depletion extends through the sulfur atom to the anomeric carbon, creating a stabilizing effect on the thioglycosidic bond by reducing the nucleophilicity of the sulfur atom. Consequently, the compound demonstrates enhanced resistance to nucleophilic attack and improved stability under physiological conditions.
Spectroscopic analyses reveal that the nitro group significantly influences the compound's absorption characteristics and electronic transitions. The strong electron-withdrawing effect creates a polarized system that extends the conjugation between the aromatic ring and the nitro group, resulting in characteristic absorption bands in the ultraviolet-visible region. These electronic transitions occur at wavelengths that can be utilized for analytical detection and monitoring of the compound in various applications.
The electronic effects also manifest in altered reaction kinetics when the compound serves as a substrate for glycosidase enzymes. The electron-deficient aromatic system enhances the leaving group ability of the nitrobenzyl thiol, making the compound a more reactive substrate compared to electron-rich analogs. This property has been exploited in enzyme assays where the compound serves as a chromogenic substrate for β-glucosidase activity measurements.
Thermodynamic studies indicate that the electron-withdrawing nitro group affects the entropy and enthalpy changes associated with glycosidic bond cleavage. The stabilization provided by the nitro group results in altered activation energies for both enzymatic and chemical hydrolysis reactions, with implications for the compound's utility in biochemical applications.
The combination of the nitro group's electronic influence and the thioglycosidic bond geometry creates a compound with unique stability characteristics that distinguish it from both conventional glycosides and other thioglycoside derivatives. The electron-withdrawing effect provides kinetic stabilization against unwanted hydrolysis while maintaining the compound's ability to participate in specific enzymatic reactions, making it valuable for both analytical and synthetic applications in carbohydrate chemistry.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUMUZAQBRAKI-LBELIVKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858186 | |
| Record name | (4-Nitrophenyl)methyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35785-17-2 | |
| Record name | (4-Nitrophenyl)methyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Thio-β-D-Glucopyranoside Intermediates
The core structure of 4-nitrobenzyl 1-thio-β-D-glucopyranoside can be constructed via Koenigs-Knorr-type glycosylation, a method widely used for thioglycoside synthesis. As demonstrated in the preparation of octyl-β-D-glucopyranoside, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide serves as a key intermediate. Substituting octanol with 4-nitrobenzyl thiol in this reaction enables the formation of the thioether linkage.
Reaction Conditions :
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Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
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Acceptor : 4-Nitrobenzyl thiol
-
Catalyst : Zinc oxide (ZnO)
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Solvent : Ethyl acetate or acetone
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Temperature : Reflux (40–80°C)
-
Time : 20–24 hours
Following glycosylation, the acetyl protecting groups are removed via base-catalyzed deacetylation. Sodium methoxide in methanol is typically employed, yielding the free hydroxyl groups of the glucopyranoside.
Example Procedure :
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React 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv) with 4-nitrobenzyl thiol (1.2 equiv) in ethyl acetate using ZnO (0.1 equiv) under reflux.
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Monitor reaction progress by TLC.
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Quench with aqueous sodium carbonate, extract with dichloromethane, and concentrate.
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Purify the acetylated intermediate via silica gel chromatography.
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Deprotect using 0.1 M NaOMe in methanol, neutralize with ion-exchange resin, and isolate the product.
Yield Considerations :
Analogous reactions for octyl-β-D-glucopyranoside report yields of 55–65%. For 4-nitrobenzyl derivatives, yields may vary due to steric and electronic effects of the nitro group.
Thiol-ene Addition to Glycal Intermediates
Generation of α-1,2-Anhydro Sugars
An alternative route involves the use of glycals (1,2-unsaturated sugars) as intermediates. As detailed by PMC, α-1,2-anhydro sugars react with thiols under reducing conditions to form 2-hydroxy thioglycosides. Adapting this method, 4-nitrobenzyl thiol can be employed as the nucleophile.
Reaction Conditions :
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Glycal : Tri-O-acetyl-D-glucal
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Thiol Source : 4-Nitrobenzyl thiol or its disulfide
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Reductant : Sodium borohydride (NaBH4)
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Solvent : Acetonitrile or dichloromethane
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Temperature : Room temperature
Mechanism :
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Reduction of Disulfide : 4-Nitrobenzyl disulfide is reduced in situ to the thiolate using NaBH4.
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Ring-Opening : The thiolate attacks the anhydro sugar at the anomeric center, yielding the thioglycoside with a 2-hydroxy group.
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Protection/Deprotection : The 2-hydroxy group may require protection depending on downstream applications.
Example Procedure :
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Reduce 4-nitrobenzyl disulfide (0.7 mmol) with NaBH4 (2.0 equiv) in acetonitrile.
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Add the resulting thiolate to tri-O-acetyl-D-glucal (1.0 equiv) and stir until completion.
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Extract with dichloromethane, wash, dry, and concentrate.
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Deprotect acetyl groups using methanolic sodium methoxide.
Yield Considerations :
This method achieves 70–85% yields for analogous 2-hydroxy thioglycosides. The nitro group’s electron-withdrawing nature may slightly reduce reactivity.
Comparative Analysis of Synthetic Routes
Critical Factors Influencing Synthesis
Protecting Group Strategy
Solvent and Temperature Effects
Nitro Group Compatibility
-
The nitro substituent is sensitive to reducing agents (e.g., NaBH4, H2/Pd). Reactions involving reductants must avoid conditions that could reduce -NO2 to -NH2.
Chemical Reactions Analysis
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., Pd/C). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of beta-glucosidases.
Biology: The compound is employed in the study of glycosidase enzymes, which play a crucial role in various biological processes.
Medicine: Research involving this compound contributes to the understanding of metabolic pathways and the development of enzyme inhibitors for therapeutic purposes.
Industry: It is used in the synthesis of other glycosides and as a biochemical tool in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside involves its interaction with beta-glucosidase enzymes . The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing 4-nitrobenzyl alcohol and glucose . This reaction is crucial for studying the activity and specificity of beta-glucosidases in various biological systems .
Comparison with Similar Compounds
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside can be compared with other similar compounds such as:
Para-nitrophenyl 1-thio-beta-D-glucopyranoside: This compound also serves as a substrate for beta-glucosidase enzymes and is used in similar biochemical assays.
4-Nitrophenyl-beta-D-glucopyranoside: Another substrate for beta-glucosidase, used in research and diagnostic applications.
The uniqueness of this compound lies in its specific structural features, which make it a valuable tool for studying enzyme activity and developing enzyme inhibitors .
Biological Activity
4-Nitrobenzyl 1-thio-beta-D-glucopyranoside (NBThG) is a compound of significant interest in biochemical research due to its interactions with glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This article explores the biological activity of NBThG, including its mechanisms, applications in research, and comparative studies with similar compounds.
Chemical Structure:
- The compound consists of a nitrobenzyl group linked to a thio-beta-D-glucopyranoside moiety. Its molecular formula is .
Synthesis Methods:
- NBThG can be synthesized through various methods, typically involving the reaction of 4-nitrobenzyl chloride with 1-thio-beta-D-glucopyranose in the presence of bases like sodium hydroxide or potassium carbonate, often in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
The primary mechanism of action for NBThG involves its role as a substrate for beta-glucosidase enzymes. Upon binding to these enzymes, it undergoes hydrolysis, which can be quantitatively measured to assess enzyme activity. This interaction is crucial for understanding glycosidase function and inhibition.
Enzymatic Assays
NBThG is extensively used in enzymatic assays to study glycosidase activity. Its biological activity has been evaluated in various contexts:
- Glycosidase Inhibition: Research indicates that NBThG can serve as a competitive inhibitor for certain glycosidases, which are vital for carbohydrate metabolism and have implications in diseases such as diabetes .
- Binding Affinity: Studies have shown that NBThG exhibits a significant binding affinity towards beta-glucosidases, making it a valuable tool for probing enzyme kinetics and mechanisms.
Case Studies
- Enzyme Kinetics: In a study examining the kinetics of beta-glucosidases, NBThG was used to determine the effects of various inhibitors on enzyme activity. The results demonstrated that modifications to the nitro group could alter the inhibitory potency significantly .
- Therapeutic Potential: Investigations into the potential therapeutic applications of NBThG have suggested its role in modulating insulin secretion via inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .
Comparative Analysis
| Compound Name | Structure Feature | Application |
|---|---|---|
| This compound | Nitrobenzyl group + thioether | Glycosidase substrate; enzyme inhibitor |
| Para-nitrophenyl 1-thio-beta-D-glucopyranoside | Similar structure | Glycosidase substrate; less potent inhibitor |
| 4-Nitrophenyl-beta-D-glucopyranoside | Nitro group without thioether | Commonly used in biochemical assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
